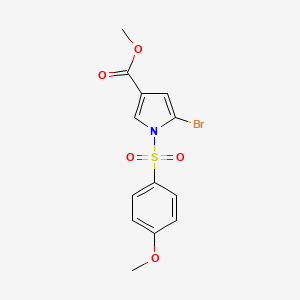

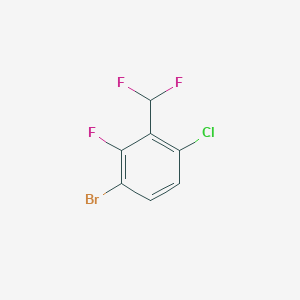

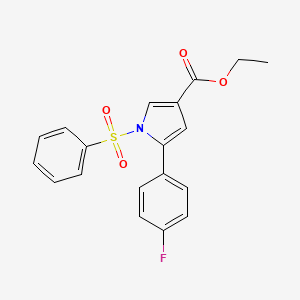

![molecular formula C17H14FNO3S B6335086 [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% CAS No. 881673-32-1](/img/structure/B6335086.png)

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a pyrrole ring, which is a five-membered aromatic heterocycle, like furan and imidazole. Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air, and is usually purified by distillation immediately before use .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr Synthesis or other similar method, followed by various substitution reactions to introduce the phenyl and benzenesulfonyl groups .Molecular Structure Analysis

The molecule contains a pyrrole ring substituted with a phenyl group and a 4-fluoro-benzenesulfonyl group. The presence of these groups would likely have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis

Pyrrole is particularly reactive towards electrophilic aromatic substitution, due to the electron-donating effect of the nitrogen atom . Therefore, it’s plausible that the compound might undergo reactions with electrophiles at the 2- or 3-positions of the pyrrole ring.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrole ring and the substituent groups. For instance, the compound’s polarity, solubility, and reactivity could all be affected .科学的研究の応用

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has been used in a variety of scientific research applications. It has been used in the synthesis of heterocyclic compounds, peptide synthesis, and the synthesis of pharmaceuticals. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% has also been used in biochemical and physiological studies, as it has been found to be a useful reagent for the preparation of biologically active compounds.

作用機序

Target of Action

Similar compounds have been found to interact with various proteins and enzymes, influencing their function .

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins or enzymes .

Action Environment

The action, efficacy, and stability of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol can be influenced by various environmental factors . These can include the pH of the environment, the presence of other molecules, temperature, and more.

実験室実験の利点と制限

The advantages of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include its high purity and its ability to replace a variety of functional groups. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is relatively stable and can be stored for long periods of time. The limitations of using [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in lab experiments include the fact that it is a corrosive reagent and must be handled with care. In addition, the reaction of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with other compounds can generate hazardous by-products, which can be difficult to dispose of.

将来の方向性

For the use of [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% in scientific research include its use in the synthesis of new pharmaceuticals and its use in the study of the effects of fluorinated compounds on the human body. In addition, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new materials, such as fluoropolymers, and in the synthesis of new catalysts. [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could also be used in the synthesis of new molecules for use in drug delivery systems and in the development of new methods for the synthesis of peptides and proteins. Finally, [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% could be used in the development of new analytical techniques for the detection and characterization of small molecules.

合成法

[1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% is synthesized through a two-step reaction. The first step involves the reaction of 4-fluoro-benzenesulfonyl chloride with 5-phenyl-1H-pyrrol-3-ylmethanol in the presence of a base. The second step involves the reaction of the intermediate with an alkyl halide in the presence of a base. The final product is [1-(4-Fluoro-benzenesulfonyl)-5-phenyl-1H-pyrrol-3-yl]-methanol, 95% with a purity of 95%.

特性

IUPAC Name |

[1-(4-fluorophenyl)sulfonyl-5-phenylpyrrol-3-yl]methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FNO3S/c18-15-6-8-16(9-7-15)23(21,22)19-11-13(12-20)10-17(19)14-4-2-1-3-5-14/h1-11,20H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXRDSWPUNWAPPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CC=C(C=C3)F)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

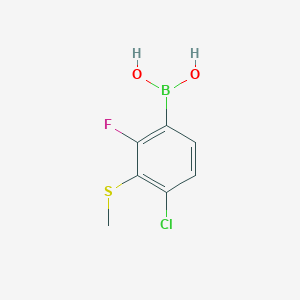

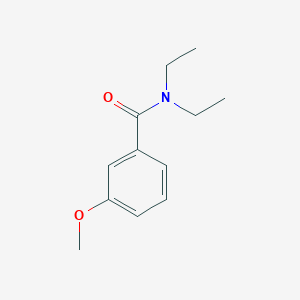

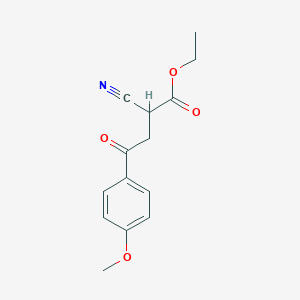

![2-Methoxy-4-[4-(trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B6335008.png)

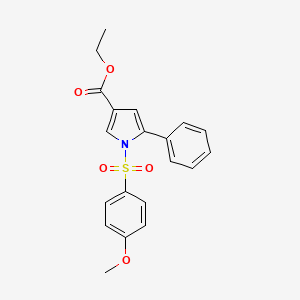

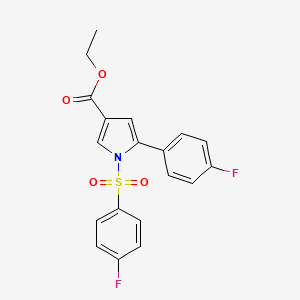

![[5-Phenyl-1-(toluene-4-sulfonyl)-1H-pyrrol-3-yl]-methanol, 95%](/img/structure/B6335067.png)